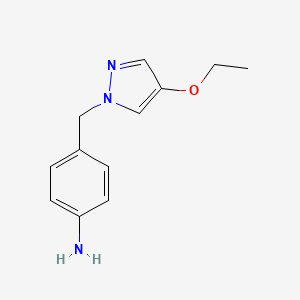
4-(4-Ethoxypyrazol-1-ylmethyl)-phenylamine
Overview
Description
The compound “4-(4-Ethoxypyrazol-1-ylmethyl)-phenylamine” is a complex organic molecule that contains an ethoxy group, a pyrazole ring, and a phenylamine group. Pyrazole is a heterocyclic compound and it’s known for its diverse pharmacological effects . The presence of these functional groups could imply potential biological activity, but without specific studies on this compound, it’s difficult to predict its properties or activities.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as is common for other pyrazole compounds . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 4-H-pyrazole[1,5-a] benzimidazoles :
- 1-Aryl-4-cyano-5-aminopyrazoles, related to the chemical structure , were synthesized and characterized, highlighting the versatility of pyrazole compounds in organic synthesis (Z. Ping, 2010).
Rhodium-catalyzed oxidative coupling reactions :
- Studies on the direct oxidative coupling of phenylazoles with internal alkynes demonstrate the potential of pyrazole derivatives in complex chemical synthesis, involving multiple C-H bond cleavages (N. Umeda et al., 2011).
Pharmacological Applications
- Antidepressant and Anxiolytic-Like Effects :
- Certain phenylpiperazine derivatives, closely related to the compound of interest, showed potential as antidepressant and anxiolytic agents in animal models, suggesting the significance of this class of compounds in developing new therapeutic agents (K. Pytka et al., 2015).
Material Science Applications
Electroluminescence of Cadmium(II) Polypyridyl Complexes :
- Research on complexes with phenylamine derivatives, similar to the compound , showed tunable emission colors, indicating applications in material science and optoelectronics (Xuegang Chen et al., 2010).
Two-Photon Fluorescence Imaging :
- A star-shaped glycosylated conjugated oligomer, incorporating a phenylamine structure, was synthesized for two-photon fluorescence imaging in live cells, demonstrating the utility of such compounds in advanced imaging techniques (Guanzhuo Wang et al., 2011).
properties
IUPAC Name |
4-[(4-ethoxypyrazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-16-12-7-14-15(9-12)8-10-3-5-11(13)6-4-10/h3-7,9H,2,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXYSKDUFQIJQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Ethoxypyrazol-1-yl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















